
Hexyl-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It consists of a cyclopropane ring attached to a hexyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-cyclopropane typically involves the cyclopropanation of hexene. One common method is the reaction of hexene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow reactors for continuous production. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl-cyclopropane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into hexyl-cyclopropanol.
Substitution: It can undergo substitution reactions where the cyclopropane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexyl-cyclopropanol, hexyl-cyclopropanone, and hexyl-cyclopropanoic acid.
Reduction: Hexyl-cyclopropanol.
Substitution: Various substituted cyclopropanes depending on the reagents used.
Applications De Recherche Scientifique
Hexyl-cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: It serves as a probe to investigate the interactions of cyclopropane-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexyl-cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Hexyl-cyclopropane can be compared with other cyclopropane derivatives, such as:
- Methyl-cyclopropane
- Ethyl-cyclopropane
- Propyl-cyclopropane
Uniqueness
This compound is unique due to its longer alkyl chain, which influences its physical and chemical properties, such as boiling point and solubility. This makes it suitable for specific applications where other cyclopropane derivatives may not be as effective.
Propriétés
Numéro CAS |
4468-61-5 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
hexylcyclopropane |
InChI |
InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3 |
Clé InChI |
AOJZSYZUFZULLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
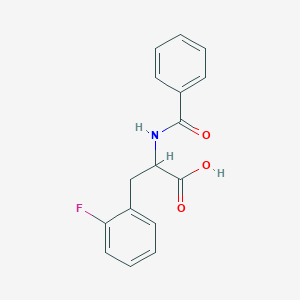

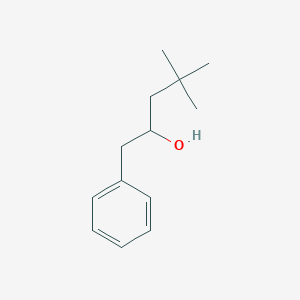


![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
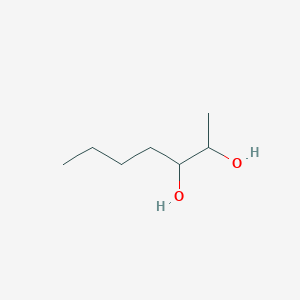
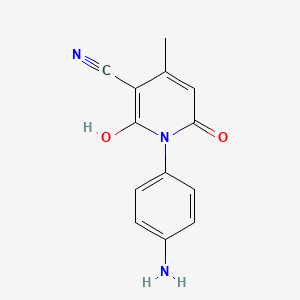
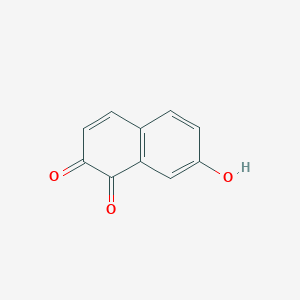
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
